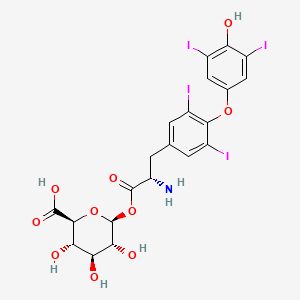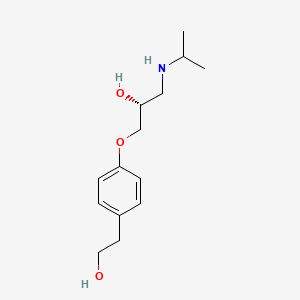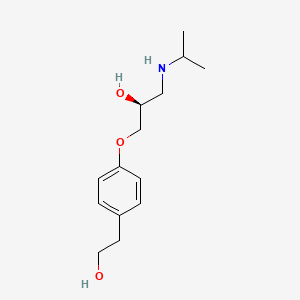
Unii-6C8P8BU7WV
説明
Unii-6C8P8BU7WV is a chemical compound that belongs to the class of heterocyclic compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Pharmacokinetics and Tissue Distribution
The same study also provided valuable insights into the pharmacokinetics and tissue distribution of M10 and its metabolite myricetin. Both compounds were primarily distributed in the gastrointestinal tract, including the stomach, colon, and small intestine, under both physiological and pathological conditions. Notably, higher levels of M10 and myricetin were found in gastrointestinal tracts with inflamed tissues compared to normal tissues .
Role of Fecal Microbiota in Metabolism
An interesting aspect of M10’s application is its interaction with fecal microbiota. The study revealed that approximately 80% of M10 was metabolized to myricetin via fecal microbiota. This highlights the potential role of microbiota in the metabolism of drugs and their therapeutic effects .
Potential for Treating Intestinal Inflammatory Diseases
Both M10 and its internal metabolite myricetin have demonstrated pharmacological potential for the treatment of intestinal inflammatory diseases such as IBD. This suggests that M10 could be a valuable compound in the development of new treatments for these conditions .
Pseudopolymorphic Transformation Analysis
Another application of Imidafenacin metabolite M10 is in the study of pseudopolymorphic transformations. A novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate was used to quantitatively evaluate the transformation of imidafenacin. This method could be efficiently applied to polymorphic and pseudopolymorphic studies of hygroscopic drug candidates .
Improvement of Pulmonary Function
Imidafenacin, from which M10 is a metabolite, has been studied for its effects on pulmonary function in patients with chronic obstructive pulmonary disease (COPD). As an orally active muscarinic receptor antagonist, it has shown promise in improving pulmonary function, which may extend to its metabolites like M10 .
Comparative Pharmacokinetics
Comparative pharmacokinetic studies are crucial for understanding how different compounds behave in the body. M10’s pharmacokinetic profile can be compared with other compounds to determine its unique characteristics and potential advantages in therapeutic applications .
Drug Development and Toxicity Studies
The low toxicity and high efficiency of M10 make it a candidate for further drug development. Its unique properties can be studied in-depth to ensure that it can be safely used in humans, paving the way for new, effective treatments for various diseases .
作用機序
Target of Action
Imidafenacin, the parent compound of the metabolite M10, primarily targets and antagonizes muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin binds to muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors prevents contraction of the bladder’s detrusor muscle, reduces the relaxation mediated by β adrenergic receptors, and decreases acetylcholine release . This results in a reduction in the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin involves the muscarinic receptors in the bladder. M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . By antagonizing these receptors, imidafenacin reduces the frequency of urination .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations observed at 1.5 hours after administration . The apparent terminal elimination half-life of the total radioactivity is 72 hours . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively, within 192 hours after administration . The main component of radioactivity was unchanged imidafenacin in the 2-hour plasma .
Result of Action
The primary molecular and cellular effect of imidafenacin’s action is the reduction in the frequency of urination in patients with overactive bladder . This is achieved by preventing the contraction of the bladder’s detrusor muscle and reducing acetylcholine release .
Action Environment
The action of imidafenacin can be influenced by various environmental factors. For instance, food intake has been found to decrease the oral clearance of imidafenacin . Additionally, coadministration with itraconazole, a potent inhibitor of cytochrome P450 3A4, was found to decrease the oral clearance of imidafenacin .
特性
IUPAC Name |
4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRUYLKCLDEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503598-33-2 | |
| Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)



![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)


